molecular formula C24H18N4O2S B2610423 1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899741-18-5

1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2610423
CAS No.: 899741-18-5
M. Wt: 426.49
InChI Key: NOYGURVWGFVENH-UHFFFAOYSA-N
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Description

This compound features a 1,8-naphthyridine core substituted with a methyl group at position 1, a 2-oxo-1,2-dihydro moiety, and a carboxamide group at position 2. The carboxamide is linked to a phenyl ring bearing a 6-methylbenzo[d]thiazol-2-yl substituent. The methyl group on the benzothiazole may improve lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2S/c1-14-5-10-19-20(12-14)31-23(27-19)15-6-8-17(9-7-15)26-22(29)18-13-16-4-3-11-25-21(16)28(2)24(18)30/h3-13H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYGURVWGFVENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(N=CC=C5)N(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole derivative, which can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions. The naphthyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminonicotinic acid. The final step involves coupling the benzo[d]thiazole derivative with the naphthyridine core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the benzothiazole and naphthyridine groups has been shown to interact with biological targets involved in cancer cell proliferation and survival. For instance, research indicates that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further exploration in drug development .

Antimicrobial Properties

The compound's antimicrobial properties have also been investigated. Compounds with similar functional groups have demonstrated efficacy against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways essential for microbial growth .

Enzyme Inhibition

Another significant application is in enzyme inhibition. The structural characteristics of this compound allow it to bind effectively to specific enzymes, potentially leading to the development of new therapeutic agents targeting diseases related to enzyme dysfunctions, such as certain metabolic disorders .

Organic Electronics

In material science, the compound's electronic properties make it a candidate for use in organic electronic devices. Its ability to form stable films and its semiconducting properties can be harnessed in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into similar compounds has shown promising results in enhancing the efficiency and stability of these devices .

Photovoltaic Applications

The integration of this compound into photovoltaic systems can improve light absorption and charge transport properties. Studies indicate that modifications to the naphthyridine structure can lead to enhanced performance characteristics in solar cells, making it a valuable component in renewable energy technologies .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study 2Antimicrobial EfficacyShowed effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations comparable to established antibiotics.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer progression, leading to reduced cell viability in treated cultures.
Study 4Organic ElectronicsAchieved high charge mobility and stability when incorporated into OLEDs, resulting in improved luminous efficiency.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to interact with DNA or proteins, potentially leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs fall into two categories: 1,8-naphthyridine derivatives and benzothiazole-containing carboxamides . Key comparisons are outlined below:

Property Target Compound 1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a3) 1-(3-Chloro-2-fluorobenzyl)-4-oxo-7-[4-(1,3-thiazol-2-yl)piperazin-1-yl]-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (31) N-[2-(4-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4d)
Core Structure 1,8-Naphthyridine with benzothiazole 1,8-Naphthyridine with chlorobenzyl and chlorophenyl 1,8-Naphthyridine with thiazolylpiperazine Benzothiazole with thiazolidinone
Substituents 6-Methylbenzo[d]thiazol-2-ylphenyl 4-Chlorobenzyl, 3-chlorophenyl 3-Chloro-2-fluorobenzyl, thiazolylpiperazine 4-Fluorophenyl, thiazolidinone
Melting Point Hypothesized >300°C (rigid aromatic system) >300°C 268–269°C 208°C
Key Functional Groups Carboxamide, methylbenzothiazole Carboxamide, chloro groups Carboxylic acid, thiazole, piperazine Carboxamide, fluorophenyl, thiazolidinone
Lipophilicity (LogP) Higher (methylbenzothiazole enhances logP) Moderate (chlorine substituents) Lower (carboxylic acid reduces logP) Moderate (fluorine substituents)

Spectral Data Comparison

  • 1H-NMR Shifts :

    • Target Compound : Expected aromatic protons in the 7.0–9.0 ppm range (similar to 5a3’s aromatic signals at 7.24–8.53 ppm) . The methyl group on benzothiazole would appear as a singlet near 2.5 ppm.
    • Compound 5a3 : Aromatic protons at 7.24–8.53 ppm, NH proton at 9.91 ppm .
    • Compound 31 : Piperazine CH2 signals at 3.40–3.90 ppm, thiazole CH at 6.90 ppm .
  • IR Spectra :

    • The target compound likely exhibits C=O stretches near 1680 cm⁻¹ (keto) and 1650 cm⁻¹ (amide), as seen in 5a3 .

Biological Activity

The compound 1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic molecule that integrates various pharmacologically significant moieties. Its structure suggests potential biological activities that can be explored for therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes a naphthyridine core fused with a benzothiazole and a carboxamide group. The molecular formula is C19H16N4OSC_{19}H_{16}N_{4}OS with a molecular weight of 348.4 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from similar scaffolds exhibited MIC values ranging from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL against various pathogens including Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : These derivatives demonstrated significant antibiofilm activity, surpassing that of standard antibiotics like Ciprofloxacin, indicating their potential in treating biofilm-associated infections .

Cytotoxicity and Selectivity

The cytotoxic profile of the compound was assessed through hemolytic activity tests:

  • Hemolytic Activity : Results showed low hemolytic activity (3.23% to 15.22% lysis), suggesting a favorable safety profile for further development .
  • Non-cytotoxicity : The IC50 values were greater than 60μM60\,\mu M, indicating non-cytotoxic behavior towards human cells .

Mechanistic Insights

The compound also exhibited enzyme inhibition capabilities:

  • DNA Gyrase Inhibition : It acted as an inhibitor of DNA gyrase with IC50 values between 12.2712.27 and 31.64μM31.64\,\mu M, which is crucial for bacterial DNA replication .
  • Dihydrofolate Reductase (DHFR) Inhibition : The IC50 for DHFR inhibition ranged from 0.520.52 to 2.67μM2.67\,\mu M, highlighting its potential as an antibacterial agent .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals unique attributes of this compound:

CompoundAntimicrobial Activity (MIC)Cytotoxicity (IC50)Enzyme Inhibition
1-Methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo...0.22 - 0.25 µg/mL>60 µMDNA gyrase: 12.27 - 31.64 µM; DHFR: 0.52 - 2.67 µM
Similar Derivative A0.5 - 0.75 µg/mL>80 µMDNA gyrase: 15 - 40 µM
Similar Derivative B0.3 - 0.5 µg/mL>70 µMDHFR: 0.75 - 3 µM

Case Studies

Several case studies have emphasized the therapeutic potential of compounds related to this structure:

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of a series of naphthyridine derivatives against resistant strains of bacteria, demonstrating that modifications to the benzothiazole moiety significantly enhanced activity .
  • Case Study on Anti-inflammatory Properties : Another research highlighted anti-inflammatory effects in similar compounds when tested in vitro, suggesting that these derivatives could also serve as anti-inflammatory agents in clinical settings .

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing this compound?

The compound’s synthesis typically involves multi-step reactions, leveraging heterocyclic coupling and functional group transformations. Key steps include:

  • Core scaffold assembly : Reacting benzo[d]thiazole intermediates with naphthyridine precursors via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Amide bond formation : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the naphthyridine-carboxylic acid moiety to the benzothiazole-phenylamine group .
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) are standard for isolating high-purity products .

Basic: How is structural characterization performed for this compound?

Characterization relies on spectroscopic and spectrometric techniques:

  • 1H/13C NMR : Assign peaks to distinguish aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.3–2.6 ppm), and carbonyl signals (δ 165–175 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <5 ppm error .
  • FT-IR : Validate amide C=O stretches (~1680 cm⁻¹) and aromatic C-H bending .

Advanced: How can computational methods optimize reaction conditions for this compound?

Quantum chemical calculations (e.g., DFT) and reaction path simulations predict optimal solvents, catalysts, and temperatures. For example:

  • Transition state analysis : Identifies energy barriers for key steps like cyclization or coupling .
  • Solvent screening : COSMO-RS models evaluate solvent polarity effects on yield .
  • Machine learning : Trains on historical reaction data to suggest viable conditions (e.g., catalyst loading, reaction time) .

Advanced: How to resolve contradictions in spectral data during characterization?

Contradictions (e.g., unexpected NMR splitting) require:

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H-13C couplings .
  • Variable-temperature NMR : Suppress dynamic effects (e.g., rotamers) causing peak broadening .
  • X-ray crystallography : Definitive confirmation of molecular geometry .

Advanced: What strategies assess structure-activity relationships (SAR) for this compound?

SAR studies involve:

  • Analog synthesis : Modify substituents on the benzothiazole (e.g., electron-withdrawing groups) or naphthyridine (e.g., methyl vs. halide) .
  • Biological assays : Test analogs against target enzymes (e.g., kinase inhibition) or pathogens (e.g., Mycobacterium tuberculosis H37Rv) .
  • Docking studies : Map binding interactions (e.g., hydrogen bonds with catalytic residues) using AutoDock Vina .

Advanced: How to design analogs with improved solubility or metabolic stability?

  • Bioisosteric replacement : Substitute benzothiazole with thiadiazole to enhance polarity .
  • Prodrug strategies : Introduce ester groups at the 2-oxo position for hydrolytic activation .
  • LogP optimization : Use ClogP calculations to balance hydrophobicity (target range: 2–4) .

Methodological: What are best practices for ensuring reproducibility in multi-step syntheses?

  • Intermittent QC checks : Monitor reaction progress via TLC or LC-MS after each step .
  • Strict anhydrous conditions : Use molecular sieves for moisture-sensitive reactions (e.g., amide coupling) .
  • Batch consistency : Standardize starting material sources (e.g., ≥98% purity) and reaction scales .

Advanced: How to assess thermal stability and degradation pathways?

  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C indicates stability) .
  • Forced degradation studies : Expose to heat (60°C), humidity (75% RH), and UV light; analyze degradants via LC-MS .

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